molecular formula C8H9NO2S B14677044 4-Methyl-2-methylsulfanyl-1-nitrobenzene CAS No. 29690-22-0

4-Methyl-2-methylsulfanyl-1-nitrobenzene

Cat. No.: B14677044
CAS No.: 29690-22-0
M. Wt: 183.23 g/mol
InChI Key: PSHOIEMEQBSIIG-UHFFFAOYSA-N
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Description

4-Methyl-2-methylsulfanyl-1-nitrobenzene is a substituted benzene derivative featuring a nitro group (-NO2) at position 1, a methylsulfanyl (-SCH3) group at position 2, and a methyl (-CH3) group at position 4. This compound’s molecular formula is C8H9NO2S, with an approximate molecular weight of 183 g/mol. The nitro group imparts strong electron-withdrawing effects, influencing reactivity and electronic distribution, while the methylsulfanyl and methyl groups contribute steric and electronic modulation. Such derivatives are of interest in organic synthesis, materials science, and pharmaceutical intermediates due to their tunable substituent effects.

Properties

CAS No.

29690-22-0

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-1-nitrobenzene

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3

InChI Key

PSHOIEMEQBSIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-methylsulfanyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-2-methylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the exothermic nature of nitration reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-methylsulfanyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed

    Oxidation: 4-Methyl-2-methylsulfonyl-1-nitrobenzene.

    Reduction: 4-Methyl-2-methylsulfanyl-1-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-methylsulfanyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-methylsulfanyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Comparative Data for 4-Methyl-2-methylsulfanyl-1-nitrobenzene and Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
4-Methyl-2-methylsulfanyl-1-nitrobenzene (Target) 1-NO2, 2-SCH3, 4-CH3 C8H9NO2S ~183 N/A N/A Nitro, methylsulfanyl, methyl
4-([(4-Bromophenyl)sulfanyl]methyl)-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene 1-(4-MePhS), 2-NO2, 4-[(4-BrPhS)CH2] C20H16BrNO2S2 446.38 567.6 ±50.0 1.51 ±0.1 Nitro, bromophenylsulfanyl, methylphenylsulfanyl
4-Methoxy-2-methyl-1-methylsulfanyl-benzene 1-SCH3, 2-CH3, 4-OCH3 C9H12OS 168.25 N/A N/A Methoxy, methylsulfanyl, methyl
2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene 1-NO2, 2-SCH2Ph, 4-CH3 C14H13NO2S 259.32 N/A N/A Nitro, benzylsulfanyl, methyl
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene 1-Cl, 2-SO2CH3, 4-NO2 C7H6ClNO4S ~235.52 N/A N/A Chloro, methylsulfonyl, nitro

Key Comparative Insights

Electronic and Steric Effects

  • Nitro Group Positioning : The target’s nitro group at position 1 directs electrophilic substitution to meta/para positions. In contrast, 1-chloro-2-(methylsulfonyl)-4-nitrobenzene places nitro at position 4, creating distinct electronic environments. Sulfonyl (-SO2CH3) in is strongly electron-withdrawing, further deactivating the ring compared to the target’s methylsulfanyl (-SCH3), which donates electrons via sulfur lone pairs .
  • Substituent Bulk : The benzylsulfanyl group in increases steric hindrance and lipophilicity compared to the target’s methylsulfanyl. This bulk may reduce solubility in polar solvents but enhance thermal stability .
  • Bromine and Methoxy Effects : The bromophenylsulfanyl group in introduces halogen-mediated reactivity (e.g., Suzuki coupling) absent in the target. Methoxy (-OCH3) in is electron-donating, opposing the nitro group’s electron-withdrawing nature, leading to divergent reactivity patterns .

Physical Properties

  • Molecular Weight and Boiling Points : The target’s lower molecular weight (~183 g/mol) suggests a lower boiling point than (567.6°C) and (~259 g/mol). Bulkier substituents (e.g., bromophenyl in ) increase van der Waals interactions, elevating boiling points .
  • Density : The high density of (1.51 g/cm³) correlates with bromine’s atomic mass and compact packing due to planar aromatic groups .

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